REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:22])([CH3:21])[C:3]#[C:4][C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[C:7]([F:14])[C:6]=1[NH:15]C(=O)CCC.CC([O-])(C)C.[K+].O>CN(C=O)C>[C:2]([C:3]1[NH:15][C:6]2[C:5]([CH:4]=1)=[CH:10][C:9]([N+:11]([O-:13])=[O:12])=[CH:8][C:7]=2[F:14])([CH3:22])([CH3:21])[CH3:1] |f:1.2|
|
Name
|
|
Quantity
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50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before being cooled down to room temperature
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with CH2Cl2 (30 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1NC2=C(C=C(C=C2C1)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |